![molecular formula C10H21NO2 B14676767 2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol CAS No. 39123-26-7](/img/structure/B14676767.png)
2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol is an organic compound with the molecular formula C10H21NO2 It features an azepane ring, which is a seven-membered nitrogen-containing ring, connected to an ethoxyethanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol typically involves the reaction of azepane with ethylene oxide under controlled conditions. The reaction proceeds as follows:
- The reaction mixture is heated to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the azepane ring.
- The product is then purified through distillation or recrystallization to obtain pure this compound.
Azepane: is reacted with in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk handling of azepane and ethylene oxide: in large reactors.
Continuous monitoring and control: of reaction conditions such as temperature, pressure, and pH to ensure optimal yield and purity.
Automated purification systems: to separate and purify the final product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler alcohols or amines.
Substitution: Results in the formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a solvent in various reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Azepan-1-yl)ethan-1-amine: Similar structure but with an amine group instead of an ethoxyethanol chain.
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol: Contains a thiophene ring instead of an ethoxyethanol chain.
Uniqueness
2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol is unique due to its combination of an azepane ring and an ethoxyethanol chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such a combination of features is desired.
Propriétés
Numéro CAS |
39123-26-7 |
|---|---|
Formule moléculaire |
C10H21NO2 |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
2-[2-(azepan-1-yl)ethoxy]ethanol |
InChI |
InChI=1S/C10H21NO2/c12-8-10-13-9-7-11-5-3-1-2-4-6-11/h12H,1-10H2 |
Clé InChI |
PXXNLSTUXORRRH-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)
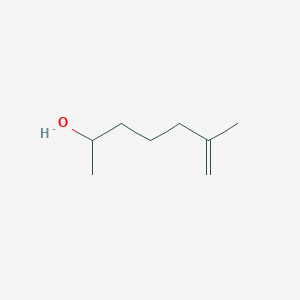
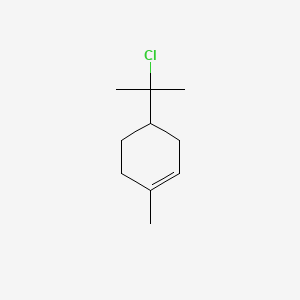

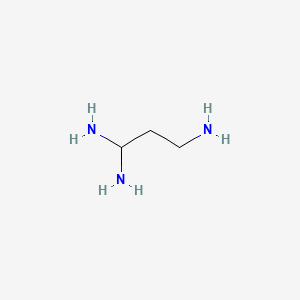
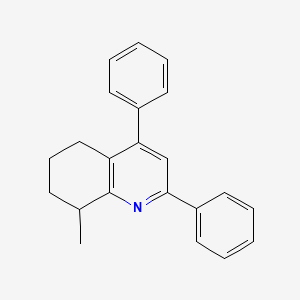

![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)
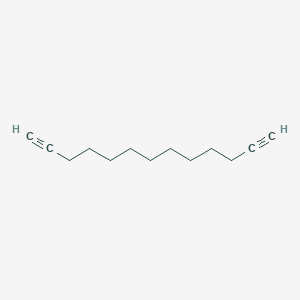
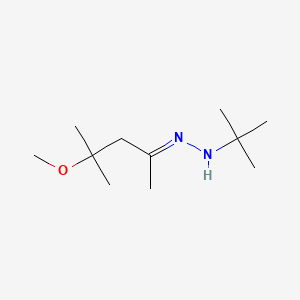
![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
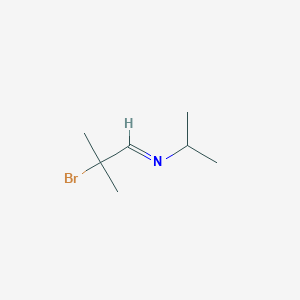
![6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14676779.png)
